An In-Depth Technical Guide to 3-Decyl-1-methyl-1,2-dihydroimidazol-1-ium Bromide: Structural Dynamics, Micellization, and Advanced Applications
An In-Depth Technical Guide to 3-Decyl-1-methyl-1,2-dihydroimidazol-1-ium Bromide: Structural Dynamics, Micellization, and Advanced Applications
Target Audience: Researchers, Formulation Scientists, and Nanomaterial Engineers Nomenclature Note: In contemporary literature and industrial applications, 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium bromide is systematically referred to as 1-decyl-3-methylimidazolium bromide , commonly abbreviated as [C10mim]Br or [C10MIm]Br . This guide will utilize the [C10mim]Br abbreviation for brevity and alignment with standard physicochemical literature.
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in solubilizing highly hydrophobic active pharmaceutical ingredients (APIs) and templating uniform mesoporous nanomaterials. Traditional surfactants (e.g., SDS, CTAB) often fall short due to limited tunability and high toxicity profiles. [C10mim]Br represents a paradigm shift: it is a Surface-Active Ionic Liquid (SAIL) that combines the negligible vapor pressure and thermal stability of an ionic liquid with the amphiphilic self-assembly properties of a cationic surfactant.
This whitepaper provides a comprehensive, field-tested guide to the physicochemical behavior of [C10mim]Br, detailing the thermodynamics of its micellization and providing self-validating protocols for its use in drug delivery and nanomaterial synthesis.
Physicochemical Profiling & Structural Dynamics
The unique efficacy of [C10mim]Br stems from its dual-domain molecular architecture. The imidazolium cation headgroup provides a structured polar environment capable of participating in hydrogen bonding, ion-dipole interactions, and π−π stacking with aromatic compounds. Conversely, the decyl (C10) alkyl tail drives hydrophobic self-assembly in aqueous media [5].
The C10 chain length represents a critical "sweet spot" in formulation science. It is sufficiently long to form stable micelles at practical concentrations, yet short enough to avoid the severe cytotoxicity and high Krafft temperatures associated with longer-chain homologues (e.g., C16) [3].
Table 1: Physicochemical and Micellar Properties of [C10mim]Br
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₄H₂₇BrN₂ | Defines stoichiometric calculations for synthesis. |
| Molecular Weight | 303.28 g/mol | Essential for precise molarity/molality formulations. |
| CAS Number | 188589-32-4 | Primary identifier for regulatory and EHS tracking. |
| Critical Micelle Concentration (CMC) | ~41.0 mM (at 298.15 K) | The threshold concentration for spontaneous self-assembly [1]. |
| Physical State (25°C) | Light yellow to brown clear liquid | Indicates a low melting point typical of room-temperature ILs. |
| Aggregation Number ( Nagg ) | ~40 - 50 | Determines the volume of the hydrophobic core for API loading. |
Micellization Thermodynamics & Self-Assembly
The utility of [C10mim]Br in advanced applications relies entirely on its ability to self-assemble. In aqueous solutions below 41.0 mM, [C10mim]Br exists primarily as solvated monomers. As the concentration approaches the Critical Micelle Concentration (CMC) , the entropic penalty of water molecules forming highly ordered clathrate cages around the hydrophobic decyl tails becomes thermodynamically unfavorable.
To minimize this free energy state, the decyl tails aggregate to form a hydrophobic core, while the imidazolium headgroups orient outward toward the aqueous phase. This entropy-driven process creates spherical micelles capable of sequestering hydrophobic molecules [1, 2].
Caption: Thermodynamic self-assembly pathway of [C10mim]Br from solvated monomers to complex aggregates.
Application Workflows in Drug Delivery & Nanomaterials
The following protocols are designed as self-validating systems, ensuring that each step contains an internal check for scientific accuracy.
Protocol: Micellar Encapsulation of Hydrophobic APIs
[C10mim]Br micelles are exceptional nanocarriers for poorly water-soluble drugs (e.g., Curcumin, Paclitaxel). The imidazolium headgroup allows for π−π interactions with aromatic drug structures, significantly enhancing loading capacity compared to aliphatic surfactants [2].
Step-by-Step Methodology:
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Vehicle Preparation: Dissolve [C10mim]Br in ultrapure water (18.2 MΩ·cm) to a final concentration of 100 mM .
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Causality: Operating at >2x the CMC (41 mM) ensures a robust population of micelles and prevents premature disassembly upon minor dilution.
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Validation: Perform Dynamic Light Scattering (DLS). A monodisperse hydrodynamic diameter ( Dh ) of 2–5 nm confirms the presence of empty micelles.
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API Loading: Add an excess amount of the hydrophobic API (e.g., 10 mg of Curcumin) to 10 mL of the [C10mim]Br solution.
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Causality: An excess of solid API ensures that the micellar cores reach absolute thermodynamic saturation.
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Equilibration: Subject the suspension to magnetic stirring (400 rpm) at 25°C for 24 hours, protected from light.
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Causality: 24 hours is required to overcome the activation energy of partitioning the solid API into the micellar core.
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Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes.
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Causality: This specific relative centrifugal force (RCF) is sufficient to pellet the dense, unencapsulated crystalline API without disrupting the buoyant, nanoscale micellar phase.
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Quantification: Decant the supernatant and analyze via UV-Vis spectroscopy.
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Validation: Calculate the Encapsulation Efficiency (EE%) against a standard calibration curve.
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Caption: Step-by-step workflow for the micellar encapsulation of hydrophobic APIs using[C10mim]Br.
Protocol: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
[C10mim]Br acts as a highly effective structure-directing agent (soft template) for synthesizing MSNs, which are heavily utilized in catalysis and sustained drug release [4].
Step-by-Step Methodology:
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Template Solution: Dissolve 1.0 g of [C10mim]Br in 48 mL of water and 1.5 mL of 2M NaOH. Stir at 80°C until homogenous.
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Causality: The basic environment (NaOH) is required to catalyze the hydrolysis of the silica precursor.
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Silica Condensation: Add 2.5 mL of Tetraethyl orthosilicate (TEOS) dropwise. Stir vigorously for 2 hours at 80°C.
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Causality: TEOS hydrolyzes and condenses around the [C10mim]Br micelles, forming a rigid silica network. The micelle dictates the pore size.
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Recovery & Washing: Filter the resulting white precipitate and wash extensively with ethanol and water.
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Template Removal: Reflux the powder in an acidic ethanol solution (1 mL HCl in 50 mL ethanol) for 24 hours, followed by calcination at 550°C for 6 hours.
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Validation: Perform Nitrogen adsorption-desorption (BET analysis). A Type IV isotherm confirms successful template removal and mesoporous structure.
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Environmental, Health, and Safety (EHS) & Biocompatibility
While [C10mim]Br offers enhanced biocompatibility compared to traditional cationic surfactants like Cetyltrimethylammonium bromide (CTAB), it is not biologically inert.
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Hazard Classifications: It carries standard GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [5].
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Handling Protocols: Formulators must use nitrile gloves and safety goggles. Inhalation of aerosols generated during sonication must be avoided by utilizing a fume hood.
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In Vivo Considerations: For parenteral drug delivery applications, the concentration of [C10mim]Br must be carefully titrated. While the C10 chain is less hemolytic than C14 or C16 chains, rigorous in vitro cytotoxicity assays (e.g., MTT or XTT assays on target cell lines) must be conducted to establish the maximum tolerated dose (MTD) for specific formulations.
Conclusion
3-Decyl-1-methyl-1,2-dihydroimidazol-1-ium bromide ([C10mim]Br) bridges the gap between ionic liquids and traditional surfactants. By understanding the thermodynamic drivers of its ~41 mM critical micelle concentration, researchers can rationally design self-assembling systems for complex drug delivery and advanced nanomaterial templating. Adhering to the causality-driven protocols outlined in this guide ensures reproducible, high-yield results in both pharmaceutical and materials science applications.
References
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Behaviour of a binary solvent mixture constituted by an amphiphilic ionic liquid, 1-decyl-3-methylimidazolium bromide and water: Potentiometric and conductimetric studies. Talanta (2004). Available at:[Link]
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Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids. International Journal of Molecular Sciences / MDPI (2025). Available at:[Link]
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Surface adsorption and thermodynamic properties of mixed system of ionic liquid surfactants with cetyltrimethyl ammonium bromide. RSC Advances (2017). Available at:[Link]
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Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. International Journal of Molecular Sciences / MDPI (2021). Available at:[Link]
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1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297. PubChem (National Center for Biotechnology Information). Available at:[Link]
